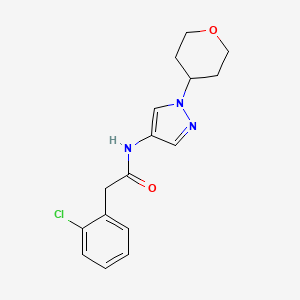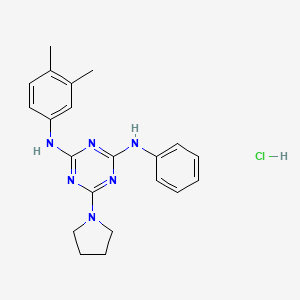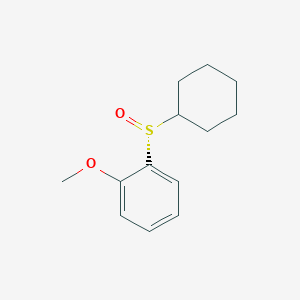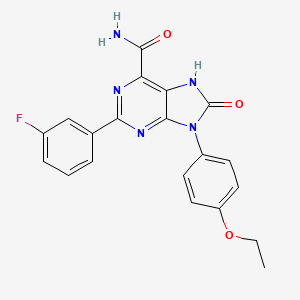
4-(Aminomethyl)-2-chlorophenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-chlorophenol hydrobromide is a chemical compound with the molecular weight of 204.07 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H10BrNO . The InChI code for this compound is 1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H .Physical And Chemical Properties Analysis
This compound has a boiling point of 262.4°C at 760 mmHg and a melting point of 200-203°C . It has a flash point of 112.5 .Applications De Recherche Scientifique
Environmental Remediation
- Sonolysis of Chlorophenols : A study investigated the sonolysis (degradation via ultrasonic irradiation) of 4-chlorophenol in aqueous solutions, revealing that hydroquinone and 4-chlorocatechol are primary intermediates, with the final products being chloride ions, carbon dioxide, carbon monoxide, and formic acid. The degradation rate varied with initial concentration, temperature, and ultrasonic frequency, providing insights into optimizing conditions for environmental remediation applications (Jiang, Pétrier, & Waite, 2006).
Material Science
- Corrosion Inhibition : Research on α-aminophosphonates, including compounds structurally related to 4-(Aminomethyl)-2-chlorophenol hydrobromide, has demonstrated significant inhibition of mild steel corrosion in hydrochloric acid, relevant for industrial pickling processes. This study combines experimental and theoretical approaches, indicating the potential application of these compounds as corrosion inhibitors (Gupta et al., 2017).
Chemical Engineering
- Advanced Oxidation Processes : A study on the oxidative degradation of 4-chlorophenol using bimetallic Al-Fe/O2 has shown effective degradation at normal temperature and pressure, suggesting a mechanism involving in situ generation of hydrogen peroxide and subsequent Fenton reactions. This research provides a foundation for developing efficient water treatment technologies (Liu, Fan, & Ma, 2014).
Analytical Chemistry
- Photoelectrochemical Sensing : A study introduced a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-chlorophenol, a toxic pollutant. The sensor showed enhanced performance due to effective separation of photoinduced electron-hole pairs, highlighting the application of such materials in environmental monitoring (Yan et al., 2019).
Safety and Hazards
The safety information for 4-(Aminomethyl)-2-chlorophenol hydrobromide indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, which provide guidance on prevention, response, storage, and disposal .
Mécanisme D'action
Target of Action
It is structurally similar to 4-aminopyridine , which is known to target subtypes of the potassium channel .
Mode of Action
4-Aminopyridine is known to block certain types of potassium channels, thereby affecting the flow of potassium ions through these channels .
Biochemical Pathways
The blocking of potassium channels by similar compounds can affect various cellular processes, including the regulation of membrane potential and the control of cell volume .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier, based on its structural similarity to other compounds .
Result of Action
The blocking of potassium channels by similar compounds can lead to changes in membrane potential and cell volume, which can have various effects on cellular function .
Action Environment
Factors such as ph, temperature, and the presence of other ions can potentially influence the activity and stability of similar compounds .
Propriétés
IUPAC Name |
4-(aminomethyl)-2-chlorophenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.BrH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOPNZUXHHKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859517-85-4 |
Source


|
| Record name | 4-(aminomethyl)-2-chlorophenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)




![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)